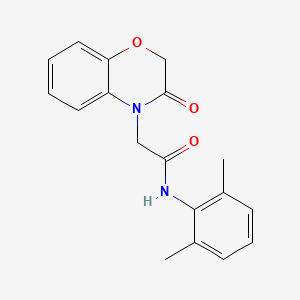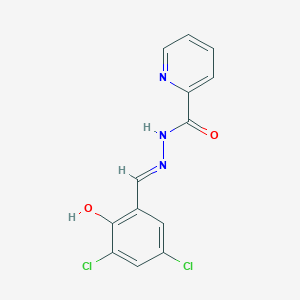![molecular formula C23H26ClNO B6084049 9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride, commonly known as FFA-1, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells, adipose tissue, and immune cells.
Applications De Recherche Scientifique
FFA-1 has been studied extensively for its potential therapeutic applications in diabetes, obesity, and inflammation. FFA-1 is primarily expressed in pancreatic beta cells, where it plays a critical role in insulin secretion. Several studies have shown that FFA-1 agonists can improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 has also been implicated in the regulation of adipose tissue metabolism and inflammation. FFA-1 agonists have been shown to reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models.
Mécanisme D'action
FFA-1 is a G protein-coupled receptor that is activated by long-chain free fatty acids, such as palmitic acid and oleic acid. Upon activation, FFA-1 stimulates the production of intracellular second messengers, such as cAMP and IP3, which in turn regulate insulin secretion and adipose tissue metabolism. FFA-1 is also involved in the regulation of immune cell function and inflammation.
Biochemical and Physiological Effects:
FFA-1 agonists have been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 agonists also reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models. FFA-1 has also been implicated in the regulation of immune cell function and inflammation, suggesting that FFA-1 agonists may have potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1 and their ability to activate downstream signaling pathways. However, FFA-1 agonists can be difficult to synthesize and purify, which can limit their availability for research purposes. Additionally, FFA-1 agonists may have off-target effects on other G protein-coupled receptors, which can complicate experimental results.
Orientations Futures
FFA-1 agonists have shown promise as potential therapeutics for diabetes, obesity, and inflammation. Future research should focus on developing more potent and selective FFA-1 agonists, as well as investigating the long-term effects of FFA-1 activation on metabolic and immune function. Additionally, FFA-1 agonists may have potential applications in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Méthodes De Synthèse
The synthesis of FFA-1 involves several steps, including the coupling of a piperidine derivative with a pentynyl group, followed by a palladium-catalyzed coupling reaction with fluorenone. The resulting compound is then reduced to yield FFA-1. The synthesis of FFA-1 is a complex process that requires expertise in organic synthesis and purification techniques.
Propriétés
IUPAC Name |
9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPEOATOINCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)

![((2S)-1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6084007.png)

![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)

![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)